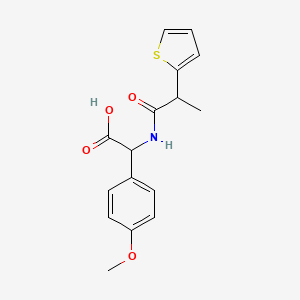![molecular formula C13H14N2O5 B6663022 1-[3-(3-Nitrophenyl)propanoylamino]cyclopropane-1-carboxylic acid](/img/structure/B6663022.png)
1-[3-(3-Nitrophenyl)propanoylamino]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-Nitrophenyl)propanoylamino]cyclopropane-1-carboxylic acid is a synthetic organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and an amide linkage to a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Nitrophenyl)propanoylamino]cyclopropane-1-carboxylic acid typically involves multiple steps:
Preparation of 3-(3-Nitrophenyl)propanoic acid: This can be synthesized by nitration of phenylpropanoic acid using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the amide: The 3-(3-Nitrophenyl)propanoic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl₂). The acid chloride is subsequently reacted with cyclopropane-1-carboxamide in the presence of a base such as triethylamine to form the desired amide linkage.
Cyclopropanation: The final step involves the cyclopropanation of the amide using a suitable cyclopropanation reagent like diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Nitrophenyl)propanoylamino]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride (LiAlH₄).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).
Major Products
Amino derivative: From the reduction of the nitro group.
Alcohol derivative: From the reduction of the carboxylic acid group.
Substituted derivatives: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
1-[3-(3-Nitrophenyl)propanoylamino]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[3-(3-Nitrophenyl)propanoylamino]cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[3-(4-Nitrophenyl)propanoylamino]cyclopropane-1-carboxylic acid: Similar structure but with a nitro group in the para position.
1-[3-(3-Nitrophenyl)propanoylamino]cyclobutane-1-carboxylic acid: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
Uniqueness
1-[3-(3-Nitrophenyl)propanoylamino]cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and a nitrophenyl group, which confer distinct chemical and biological properties. The strain in the cyclopropane ring can influence the reactivity of the compound, making it a valuable intermediate in synthetic chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[3-(3-nitrophenyl)propanoylamino]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-11(14-13(6-7-13)12(17)18)5-4-9-2-1-3-10(8-9)15(19)20/h1-3,8H,4-7H2,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPZWRFDONCGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)CCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]amino]-2-(4-methoxyphenyl)acetic acid](/img/structure/B6662944.png)
![2-[[1-(2,2-Dimethylpropanoyl)piperidine-3-carbonyl]amino]-2-(4-methoxyphenyl)acetic acid](/img/structure/B6662945.png)
![2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid](/img/structure/B6662952.png)
![2-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]-2-(4-methoxyphenyl)acetic acid](/img/structure/B6662959.png)
![2-(4-Methoxyphenyl)-2-[(1-propan-2-ylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B6662967.png)
![2-(4-Methoxyphenyl)-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]acetic acid](/img/structure/B6662975.png)
![2-[(5-Cyclopropyl-1,2-oxazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid](/img/structure/B6662986.png)

![2-(4-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]acetic acid](/img/structure/B6662995.png)
![1-[[2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6662996.png)
![2-[(1-Ethylpyrazole-4-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid](/img/structure/B6663004.png)
![1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6663010.png)
![1-[3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoylamino]cyclopropane-1-carboxylic acid](/img/structure/B6663019.png)
![1-[[2-(4-Methoxyphenyl)-1,3-thiazole-4-carbonyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6663026.png)
